pKa Differentiation Between 4-(1H-Indol-1-yl)isoquinoline and Its 1-Positional Isomer
The predicted pKa of the isoquinoline nitrogen in 4-(1H-Indol-1-yl)isoquinoline is 4.94 ± 0.10, compared with 4.710 ± 0.30 for the 1-(1H-indol-1-yl)isoquinoline positional isomer . This difference of approximately 0.23 pKa units corresponds to a ~1.7-fold difference in the acid dissociation constant (Ka), meaning that at pH 5.0 the 4-isomer is approximately 40% unionized versus approximately 25% for the 1-isomer, a difference that can alter membrane permeability, lysosomal sequestration, and protein binding in cellular assays.
| Evidence Dimension | Isoquinoline nitrogen basicity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 4.94 ± 0.10 |
| Comparator Or Baseline | 1-(1H-Indol-1-yl)isoquinoline (CAS 2161345-34-0): pKa = 4.710 ± 0.30 |
| Quantified Difference | ΔpKa ≈ +0.23; ~1.7-fold difference in Ka |
| Conditions | Predicted values from ChemicalBook database; temperature and solvent not specified for prediction |
Why This Matters
This measurable pKa difference directly impacts the protonation-dependent solubility, permeability, and subcellular distribution behavior of these isomers, making them non-interchangeable in any assay where ionization state governs bioavailability or target engagement.
